molecular formula C19H23BrO3 B5005312 2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene

Cat. No.: B5005312
M. Wt: 379.3 g/mol
InChI Key: QNPXQBQUJDPTPU-UHFFFAOYSA-N
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Description

The compound “2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene” is a brominated organic compound. It has a molecular formula of C18H21BrO3 . This compound is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOc1ccccc1OCCCCOc1ccccc1Br . This indicates that the compound contains an ethoxy group and a butoxy group attached to a bromomethylbenzene core .


Chemical Reactions Analysis

The compound, being a brominated aromatic compound, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this specific compound undergoes would depend on the reaction conditions and the reagents used .

Properties

IUPAC Name

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-3-21-18-8-4-5-9-19(18)23-13-7-6-12-22-17-11-10-15(2)14-16(17)20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPXQBQUJDPTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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